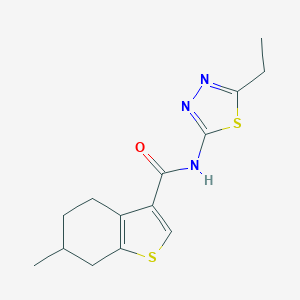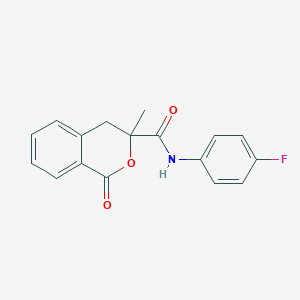
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine” is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as fluorophenyl, sulfonyl, furan, and methoxyphenyl in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step may involve the reaction of a sulfonyl chloride with an amine or alcohol.
Attachment of the fluorophenyl and furan groups: These groups can be introduced through substitution reactions using appropriate halogenated precursors.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the oxazole ring.
Substitution: The fluorophenyl and methoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furanones, while reduction of the sulfonyl group could yield sulfinyl or sulfide derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological activity studies: Researchers may investigate the compound’s potential as an antimicrobial, antifungal, or anticancer agent due to its diverse functional groups.
Medicine
Drug development: The compound’s structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Industry
Material science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine” would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine
- 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine
- 4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine
Uniqueness
The presence of the fluorophenyl group in “4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine” may impart unique electronic properties, potentially enhancing its biological activity or stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O5S/c1-26-15-8-6-14(7-9-15)22-19-20(23-18(28-19)17-3-2-12-27-17)29(24,25)16-10-4-13(21)5-11-16/h2-12,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRACIGBWPZCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B385627.png)

![3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B385630.png)
![3-methyl-1-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B385631.png)


![4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide](/img/structure/B385636.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B385638.png)
![1-(4-Chlorophenyl)-4-oxo-2-sulfanyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B385642.png)
![2-Mercapto-4-oxo-1-m-tolyl-1,5-diaza-spiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B385643.png)
![6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385645.png)

![4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE](/img/structure/B385647.png)

